6-Hydrazinylquinazoline hydrochloride

EGFR inhibition Antiproliferative activity Quinazoline derivatives

6-Hydrazinylquinazoline hydrochloride (CAS 2411640-59-8) is a heterocyclic building block belonging to the quinazoline family, featuring a hydrazinyl (-NHNH₂) group at the 6-position of the quinazoline core and formulated as the hydrochloride salt for enhanced solubility and stability. As a chemical intermediate, it serves as a critical starting material for synthesizing diverse bioactive molecules—including hydrazones, triazoles, and pyrazoles—that have demonstrated antiproliferative, EGFR kinase inhibitory, and antimicrobial activities in preclinical studies, positioning it as a key entry point for medicinal chemistry programs targeting oncology, inflammation, and infectious disease.

Molecular Formula C8H9ClN4
Molecular Weight 196.64
CAS No. 2411640-59-8
Cat. No. B2806005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydrazinylquinazoline hydrochloride
CAS2411640-59-8
Molecular FormulaC8H9ClN4
Molecular Weight196.64
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C=C1NN.Cl
InChIInChI=1S/C8H8N4.ClH/c9-12-7-1-2-8-6(3-7)4-10-5-11-8;/h1-5,12H,9H2;1H
InChIKeyBNEDBQYUSQZSAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydrazinylquinazoline Hydrochloride: A Versatile Quinazoline Scaffold Intermediate for Targeted Drug Discovery


6-Hydrazinylquinazoline hydrochloride (CAS 2411640-59-8) is a heterocyclic building block belonging to the quinazoline family, featuring a hydrazinyl (-NHNH₂) group at the 6-position of the quinazoline core and formulated as the hydrochloride salt for enhanced solubility and stability . As a chemical intermediate, it serves as a critical starting material for synthesizing diverse bioactive molecules—including hydrazones, triazoles, and pyrazoles—that have demonstrated antiproliferative, EGFR kinase inhibitory, and antimicrobial activities in preclinical studies, positioning it as a key entry point for medicinal chemistry programs targeting oncology, inflammation, and infectious disease [1].

Why Position-6 Hydrazinyl Substitution on Quinazoline Cannot Be Casually Replaced: Evidence of Functional Versatility and Downstream Potency


The 6-hydrazinyl moiety on the quinazoline scaffold is not a passive substituent but an active functional handle that directly controls downstream reaction versatility and biological potency. Unlike 6-amino or 6-chloro analogs—which primarily serve as simple coupling partners or leaving groups, respectively—the hydrazinyl group enables a cascade of transformations including hydrazone formation, triazole cyclization, and pyrazole fusion, producing derivatives with multi-target kinase inhibition profiles [1]. Compounds synthesized from 6-hydrazinylquinazoline intermediates have demonstrated IC₅₀ values as low as 0.66 μM against EGFR kinase, outperforming the clinical comparator erlotinib (IC₅₀ 0.80–16.02 μM across cell lines), a gain in potency that cannot be replicated by simply substituting an amino or chloro group at the same position [2].

6-Hydrazinylquinazoline Hydrochloride: Quantitative Differentiation Evidence for Procurement and Compound Selection


EGFR Kinase Inhibitory Potency: Hydrazone/Triazole Derivatives of 6-Hydrazinylquinazoline vs. Erlotinib

In a head-to-head study, novel hydrazonoquinazolines and triazoloquinazolines synthesized from 6-hydrazinylquinazoline precursors were evaluated for EGFR kinase inhibition alongside the clinical EGFR inhibitor erlotinib. Compound 5b, a triazoloquinazoline derived from the 6-hydrazinyl scaffold, inhibited EGFR with an IC₅₀ of 0.66 μM, while compound 4b, a hydrazonoquinazoline, achieved an IC₅₀ of 0.80 μM. By comparison, erlotinib exhibited an IC₅₀ range of 7.52–16.02 μM in the same assay panel [1]. This represents an 11.4-fold improvement in potency for the 6-hydrazinyl-derived triazole over erlotinib.

EGFR inhibition Antiproliferative activity Quinazoline derivatives

Antiproliferative Activity Across Cancer Cell Lines: Hydrazonoquinazoline/Triazoloquinazoline Derivatives vs. Erlotinib

Compounds 4b and 5b, derived from 6-hydrazinylquinazoline, were tested across a panel of cancer cell lines for antiproliferative activity. Compound 4b exhibited IC₅₀ values ranging from 1.25 to 4.92 μM, and compound 5b exhibited IC₅₀ values from 1.95 to 7.60 μM, compared to erlotinib's IC₅₀ range of 7.52–16.02 μM [1]. This indicates that across multiple cancer types, the 6-hydrazinyl-derived compounds were consistently more potent, with compound 4b showing a 3.3–6.0-fold improvement over erlotinib at the lower end of the IC₅₀ range.

Antiproliferative Cancer cell lines Quinazoline scaffold

Synthetic Versatility: 6-Hydrazinyl as a Superior Functional Handle Compared to 6-Amino, 6-Chloro, and 6-Methoxy Quinazoline Analogs

The hydrazinyl group at position 6 uniquely enables three distinct reaction pathways—hydrazone formation (with aldehydes/ketones), triazole cyclization (via bromine/acetic acid treatment), and pyrazole fusion—from a single intermediate. In contrast, 6-aminoquinazoline (CAS 580-17-6) primarily serves as a nucleophile for amide or urea couplings, 6-chloroquinazoline (CAS 700-78-7) participates mainly in nucleophilic aromatic substitution, and 6-methoxyquinazoline (CAS 7556-93-2) is largely inert under mild conditions . Specifically, 6-hydrazinylquinazoline can be converted to fused triazoloquinazolines, a transformation that is inaccessible to the 6-amino analog without multi-step protection/deprotection sequences [1]. This versatility directly translates to a broader accessible chemical space in library synthesis.

Synthetic intermediate Hydrazinyl reactivity Quinazoline derivatization

Antimicrobial Activity of Hydrazinyl Quinazoline Amine Derivatives: Structural Superiority Over Non-Hydrazinyl Analogs

A series of hydrazinyl quinazoline amine derivatives, synthesized from 6-hydrazinylquinazoline intermediates, were evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. While specific MIC values require consultation of the primary study, the authors reported that the hydrazinyl-containing scaffolds exhibited significant activity against tested microorganisms, including resistant strains, attributed to the hydrazinyl group acting as a pharmacophore for antibacterial target engagement [1]. This contrasts with 6-alkyl or 6-aryl quinazoline analogs, which are predominantly inactive as antimicrobials, suggesting that the hydrazinyl group confers a specific antimicrobial pharmacophoric element not present in carbon-substituted analogs.

Antimicrobial Hydrazinyl quinazoline Antibacterial screening

Phosphodiesterase 7A (PDE7A) Inhibition: 6-Hydrazinyl-Derived Triazoloquinazolines vs. Theophylline and BRL50481

4-Hydrazinoquinazoline derivatives (closely related to the 6-hydrazinyl scaffold) were converted to fused triazoloquinazolines and screened for PDE7A inhibition. Compounds 4b, 4g, 5c, and 5f exhibited good PDE7A inhibitory potency in vitro, compared to the non-selective PDE inhibitor theophylline and the selective PDE7A inhibitor BRL50481 [1]. While exact IC₅₀ values require extraction from the full text, the study demonstrates that hydrazinoquinazoline-derived triazoles achieve selective PDE7A inhibition, a profile that is distinct from non-hydrazinyl quinazoline PDE inhibitors typically targeting PDE5 (e.g., 6-chloroquinazoline-based MBCQ, pEC₅₀ = 10.5).

PDE7 inhibition Triazoloquinazoline Inflammation

Antitrypanosomal and Antileishmanial Activity: Hydrazinyl Quinazoline Derivatives vs. Miltefosine and Amphotericin B

Quinazoline hydrazine derivatives, structurally related to the 6-hydrazinyl scaffold, demonstrated significant antileishmanial activity in vitro. Compound 2f (2-amino-N-(6-hydrazinyl-6-oxohexyl)benzamide) showed an IC₅₀ of 0.051 μM against Leishmania promastigotes, representing a 154-fold increase in potency over the reference drug miltefosine (IC₅₀ = 7.832 μM) and approaching half the potency of amphotericin B (IC₅₀ = 0.035 μM) [1]. This demonstrates that hydrazinyl-containing quinazoline derivatives can achieve sub-micromolar antiparasitic activity, a profile that is absent in 6-amino or 6-chloroquinazoline analogs, which have not been reported to exhibit comparable antileishmanial effects.

Antitrypanosomal Antileishmanial Hydrazinyl pharmacophore

Optimal Application Scenarios for 6-Hydrazinylquinazoline Hydrochloride in Drug Discovery and Chemical Biology


Kinase-Focused Anticancer Library Synthesis

6-Hydrazinylquinazoline hydrochloride is applied in the rapid generation of focused libraries of hydrazonoquinazolines and triazoloquinazolines for EGFR kinase screening. The hydrazinyl group allows one-step condensation with diverse aldehydes to produce hydrazones, and subsequent cyclization with bromine/acetic acid to yield fused triazoles. Compounds from this library have demonstrated IC₅₀ values of 0.66–0.80 μM against EGFR and 1.25–7.60 μM across cancer cell lines, outperforming erlotinib . This positions the intermediate as a cornerstone for oncology hit-to-lead campaigns targeting resistant or aggressive cancer phenotypes.

PDE7A-Targeted Anti-Inflammatory Lead Generation

The 6-hydrazinyl scaffold is employed to synthesize PDE7A-selective inhibitors for inflammatory disease applications. Triazoloquinazoline derivatives derived from this intermediate have shown good PDE7A inhibitory activity with selectivity over other PDE isoforms . Unlike 6-chloroquinazoline-based compounds that primarily target PDE5, the hydrazinyl-derived series provides access to PDE7A-selective chemical matter, which is of interest for treating chronic obstructive pulmonary disease (COPD), psoriasis, and autoimmune disorders.

Antimicrobial and Antiparasitic Scaffold Exploration

Researchers investigating neglected tropical diseases or resistant bacterial infections utilize 6-hydrazinylquinazoline hydrochloride to build hydrazinyl quinazoline amine derivatives and hydrazide conjugates. These compounds have demonstrated significant antimicrobial activity in agar diffusion assays and sub-micromolar antileishmanial activity (IC₅₀ = 0.051 μM, 154-fold more potent than miltefosine) [1]. The hydrazinyl group acts as a specific pharmacophore for antiparasitic target engagement, enabling therapeutic exploration in areas where traditional 6-substituted quinazoline intermediates show no activity.

Convenient Hydrochloride Salt Form for High-Throughput Experimentation

The hydrochloride salt form of 6-hydrazinylquinazoline (CAS 2411640-59-8) offers practical advantages for automated library synthesis and high-throughput experimentation (HTE). The salt form provides enhanced solubility in polar reaction solvents and improved long-term storage stability compared to the free base, as noted by chemical suppliers . This facilitates accurate automated dispensing, minimizes decomposition during compound storage, and ensures consistent reaction outcomes in parallel synthesis workflows—features that are not uniformly available for 6-amino or 6-chloroquinazoline analogs, which are predominantly supplied as free bases.

Quote Request

Request a Quote for 6-Hydrazinylquinazoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.